Cas no 69875-89-4 (Benzyl-(2-methoxy-benzyl)-amine)

Benzyl-(2-methoxy-benzyl)-amine is a versatile organic compound with significant applications in pharmaceuticals and materials science. Its structural complexity offers unique reactivity, making it suitable for the synthesis of various biologically active molecules. This compound is valued for its stability and ease of handling, providing researchers with a reliable building block for targeted chemical transformations.
Benzyl-(2-methoxy-benzyl)-amine structure
69875-89-4 structure
商品名:Benzyl-(2-methoxy-benzyl)-amine
CAS番号:69875-89-4
MF:C15H18NO+
メガワット:228.30952
MDL:MFCD00478083
CID:519280
PubChem ID:278966

Benzyl-(2-methoxy-benzyl)-amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine,2-methoxy-N-(phenylmethyl)-
    • BENZYL-(2-METHOXYBENZYL)AMINE
    • Benzyl-(2-methoxy-benzyl)-amine
    • Benzyl-(2-methoxy-benzyl)-amin
    • BENZYL-(2-METHOXYBENZYL)AMINE OXALATE
    • N-(2-methoxybenzyl)benzylamine
    • o-methoxydibenzylamine
    • NSC-128933
    • n-benzyl-1-(2-methoxyphenyl)methanamine
    • SR-01000325606
    • DTXSID00990154
    • NSC128933
    • CS-0303196
    • 69875-89-4
    • N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
    • TimTec1_008420
    • A836679
    • Oprea1_020923
    • FT-0641258
    • SCHEMBL8883322
    • SB79673
    • HMS1557O16
    • Z57327517
    • AKOS000229891
    • Oprea1_511003
    • SR-01000325606-1
    • MDL: MFCD00478083
    • インチ: InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
    • InChIKey: XIRPWRHFPWEBHP-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1CNCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 227.13100
  • どういたいしつりょう: 227.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • PSA: 21.26000
  • LogP: 3.37590

Benzyl-(2-methoxy-benzyl)-amine セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

Benzyl-(2-methoxy-benzyl)-amine 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzyl-(2-methoxy-benzyl)-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-32614-10.0g
benzyl[(2-methoxyphenyl)methyl]amine
69875-89-4
10.0g
$1080.0 2023-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010290-500mg
Benzyl-(2-methoxy-benzyl)-amine
69875-89-4
500mg
3251.0CNY 2021-07-13
Enamine
EN300-32614-5.0g
benzyl[(2-methoxyphenyl)methyl]amine
69875-89-4
5.0g
$859.0 2023-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010290-500mg
Benzyl-(2-methoxy-benzyl)-amine
69875-89-4
500mg
3251CNY 2021-05-07
Ambeed
A583735-1g
N-Benzyl-1-(2-methoxyphenyl)methanamine
69875-89-4 97%
1g
$294.0 2024-04-17
TRC
B010950-100mg
Benzyl-(2-methoxy-benzyl)-amine
69875-89-4
100mg
$ 160.00 2022-06-07
Enamine
EN300-32614-2.5g
benzyl[(2-methoxyphenyl)methyl]amine
69875-89-4
2.5g
$680.0 2023-09-04
Fluorochem
015096-1g
Benzyl-(2-methoxybenzyl)amine
69875-89-4
1g
£372.00 2022-03-01
Fluorochem
015096-2g
Benzyl-(2-methoxybenzyl)amine
69875-89-4
2g
£598.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373866-1g
n-Benzyl-1-(2-methoxyphenyl)methanamine
69875-89-4 97%
1g
¥2023.00 2024-05-03

Benzyl-(2-methoxy-benzyl)-amine 関連文献

Benzyl-(2-methoxy-benzyl)-amineに関する追加情報

Professional Introduction to Benzyl-(2-methoxy-benzyl)-amine (CAS No. 69875-89-4)

Benzyl-(2-methoxy-benzyl)-amine, a compound with the chemical identifier CAS No. 69875-89-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug development and molecular research. The amine functionalities present in its structure make it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the creation of bioactive agents.

The Benzyl-(2-methoxy-benzyl)-amine molecule consists of a benzyl group attached to a secondary amine, which is further substituted with a 2-methoxy-benzyl moiety. This particular arrangement of functional groups imparts distinct chemical reactivity, making it a versatile building block for medicinal chemists. The presence of both benzyl and methoxy groups enhances its solubility and interaction with biological targets, which is crucial for designing molecules with improved pharmacokinetic profiles.

In recent years, there has been a growing interest in exploring novel derivatives of Benzyl-(2-methoxy-benzyl)-amine for their potential therapeutic effects. Researchers have been investigating its role as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The ability to modify its structure allows for fine-tuning of pharmacological properties, leading to the development of more effective and selective drugs.

One of the most intriguing aspects of Benzyl-(2-methoxy-benzyl)-amine is its role in peptidomimetics, where it serves as a key component in creating synthetic peptides that mimic the function of natural biomolecules. Peptidomimetics are designed to interact with biological targets in a similar manner to peptides but with improved stability and bioavailability. The benzyl and methoxy groups contribute to the overall conformational flexibility of these mimics, allowing them to adopt optimal binding poses within biological systems.

The synthesis of Benzyl-(2-methoxy-benzyl)-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the sophistication of modern organic chemistry techniques.

Recent advancements in computational chemistry have further enhanced the understanding of Benzyl-(2-methoxy-benzyl)-amine's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how different substituents influence its binding affinity and selectivity. These computational approaches complement experimental work by providing rapid screening of potential derivatives and predicting their biological activity before costly laboratory synthesis.

The pharmaceutical industry has taken note of the potential applications of Benzyl-(2-methoxy-benzyl)-amine in drug discovery programs. Its structural features make it an attractive scaffold for developing novel therapeutics targeting neurological disorders, inflammatory diseases, and metabolic conditions. By leveraging its unique chemical properties, researchers aim to create drugs that offer improved efficacy and reduced side effects compared to existing treatments.

In conclusion, Benzyl-(2-methoxy-benzyl)-amine (CAS No. 69875-89-4) represents a fascinating compound with significant implications in pharmaceutical chemistry and molecular biology. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore its importance in ongoing research efforts. As scientific understanding continues to evolve, new possibilities for utilizing this compound are likely to emerge, further solidifying its role as a cornerstone in modern drug development.

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